CID 162420594, also known as a specific chemical compound, is classified within the realm of small molecules utilized in various biological and chemical applications. This compound has garnered attention due to its potential in research and therapeutic contexts, particularly in the field of chemically induced dimerization (CID) systems. CID systems are pivotal in protein engineering and biosensor development, enabling the selective activation of proteins through small molecule ligands .
CID 162420594 is sourced from chemical databases and literature that categorize it based on its molecular structure and functional properties. It falls under the classification of small organic compounds, often used in biochemical assays and as tools in molecular biology. The compound's unique properties allow it to serve as a ligand that can induce specific protein interactions, making it an essential component in the design of experimental frameworks aimed at studying protein function and interactions .
The synthesis of CID 162420594 typically involves organic synthetic methodologies that may include steps such as:
Recent studies have demonstrated efficient synthesis protocols that ensure high yields while minimizing impurities. For instance, methods involving microwave-assisted synthesis or solvent-free conditions have shown promise in enhancing reaction efficiency .
CID 162420594 possesses a distinct molecular structure characterized by specific functional groups that contribute to its biological activity. The structural formula can be represented as follows:
The structural analysis reveals key features such as:
CID 162420594 is involved in several chemical reactions that facilitate its role as a ligand in CID systems. These reactions may include:
Technical details regarding these reactions often involve kinetic studies to understand the rates at which these processes occur, providing insights into the efficiency of CID systems utilizing this compound .
The mechanism of action for CID 162420594 primarily revolves around its ability to induce dimerization of target proteins upon binding. This process can be described as follows:
Quantitative data from assays demonstrate the effectiveness of CID 162420594 in inducing dimerization with a measurable limit of detection, confirming its utility in biosensing applications .
CID 162420594 exhibits several notable physical and chemical properties:
These properties influence its practical applications in laboratory settings and therapeutic contexts.
CID 162420594 has several applications across various scientific domains:
Systematic review protocols provide essential scaffolding for aggregating and synthesizing literature on specific chemical compounds like CID 162420594. These protocols establish reproducible methodologies for evidence retrieval, quality assessment, and data synthesis, minimizing selection bias and enhancing transparency. Key components include: • PICO Framework Adaptation: For chemical compounds, Population (P) translates to biological systems or experimental models; Intervention (I) defines the compound’s application; Comparison (C) specifies control groups or reference compounds; Outcomes (O) include efficacy metrics (e.g., IC₅₀, binding affinity) [3] [8]. • Search Strategy Optimization: Comprehensive database searches (e.g., PubMed, EMBASE, Cochrane Central) combine chemical identifiers (CID 162420594, IUPAC name, synonyms) with mechanistic terms (e.g., "kinase inhibition," "metabolic pathway") [8]. Filters for study design (e.g., in vitro, in vivo) ensure methodological relevance. • Protocol Registration: Public registration via PROSPERO or SyRF ensures accountability. Registrations document inclusion/exclusion criteria a priori—e.g., excluding clinical safety data per scope requirements [5] [7].
Table 1: Systematic Review Protocol Framework for CID 162420594
Component | Implementation Example | Rationale |
---|---|---|
Data Sources | PubMed, Reaxys, CAS SciFinder | Coverage of chemical, biological, pharmacological databases |
Eligibility | Non-clinical studies only; exclusion of safety data | Alignment with analytical scope |
Quality Assessment | SYRCLE’s risk of bias for animal studies | Standardization of bias evaluation |
Data Extraction | Compound purity, assay type, quantitative outcomes | Facilitation of meta-analysis |
Interdisciplinary research (IDR) on chemical compounds necessitates reconciling epistemological differences across chemistry, biology, and pharmacology. Two paradigms govern this synthesis: • Physics Paradigm: Assumes knowledge represents objective truths. Fails to address discipline-specific constructs—e.g., a biologist’s "target engagement" versus a chemist’s "structure-activity relationship" [1]. • Engineering Paradigm: Treats knowledge as epistemic tools shaped by disciplinary perspectives. For CID 162420594, this means: ◦ Mechanistic Insights: Biochemical efficacy data (e.g., enzyme inhibition) are tools to predict cellular effects. ◦ Synthetic Pathways: Chemical synthesis methods inform scalability and analog design [1]. Metacognitive scaffolds enable cross-disciplinary dialogue. For instance, computational chemists and pharmacologists co-develop binding affinity prediction models by articulating assumptions about molecular dynamics versus cellular uptake [1].
Table 2: Disciplinary Perspectives in CID 162420594 Research
Discipline | Core Question | Data Contribution |
---|---|---|
Medicinal Chemistry | Structure-activity relationships | Synthetic routes, analog efficacy |
Molecular Biology | Target pathway modulation | Gene/protein expression data |
Pharmacology | Dose-response relationships | In vivo efficacy metrics (e.g., ED₅₀) |
Meta-analysis quantitatively integrates efficacy data for CID 162420594 across heterogeneous non-clinical studies, addressing variability in models, assays, and endpoints. Critical methodologies include: • Effect Size Calculation: Standardized mean differences (SMDs) normalize efficacy metrics (e.g., tumor size reduction, IC₅₀) across studies. For ordinal data (e.g., toxicity scores), generalized odds ratios (ORs) are preferable [2] [4]. • Heterogeneity Quantification: Metrics like I² (inconsistency index) and τ² (between-study variance) identify methodological diversity. An I² > 50% may reflect assay-type variability (e.g., cell-free vs. cell-based assays), necessitating subgroup analysis [2] [6]. • Within-Trial Interaction Testing (Deft Approach): Determines if efficacy varies by experimental conditions (e.g., cell line type, dosing regimen). Regression models test interactions while accounting for within-study clustering [4].
Table 3: Meta-Analysis Model Comparison for CID 162420594 Efficacy Data
Model Type | Use Case | Statistical Method | Limitations |
---|---|---|---|
Continuous | Normalized inhibition (%) | Inverse-variance weighting | Assumes interval-scale data |
Ordinal | Toxicity grading scales | Proportional odds models | Requires large sample sizes |
Generalized Odds | Cross-model efficacy comparison | Mantel-Haenszel estimators | Sensitive to zero-cell counts |
For robust synthesis, individual participant data (IPD) meta-analysis is ideal but often impractical. Aggregate data can suffice if forest plots visualize efficacy consistency, and funnel plots detect publication bias [4] [6].
Compound Names Mentioned: CID 162420594
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4